molecular formula C8H8ClNO3 B13606274 (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol

(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol

Cat. No.: B13606274
M. Wt: 201.61 g/mol
InChI Key: DPECJWNICWLDNB-YFKPBYRVSA-N
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Description

(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine atom and a nitro group on a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzene.

    Reduction: The nitro group in 4-chloro-3-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-3-aminobenzene.

    Chiral Resolution: The chiral center is introduced by reacting 4-chloro-3-aminobenzene with a chiral auxiliary or catalyst to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products:

    Oxidation: 1-(4-Chloro-3-nitrophenyl)ethanone.

    Reduction: (S)-1-(4-Chloro-3-aminophenyl)ethan-1-ol.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

    ®-1-(4-Chloro-3-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.

    1-(4-Chloro-3-nitrophenyl)ethan-1-one: The oxidized form of the compound.

    1-(4-Chloro-3-aminophenyl)ethan-1-ol: The reduced form of the compound.

Uniqueness: (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer or other related compounds. The presence of both nitro and chloro groups also contributes to its distinct chemical properties.

Biological Activity

(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chiral center and contains both a chloro and a nitro group on the phenyl ring, which are known to influence its biological properties. The presence of these functional groups can enhance the compound's reactivity and interaction with biological targets.

Research indicates that compounds with similar structures exhibit antibacterial activity through various mechanisms, including inhibition of cell wall synthesis and disruption of cellular processes. The chloro and nitro groups may contribute to increased binding affinity to bacterial enzymes or receptors.

Minimum Inhibitory Concentration (MIC)

A study evaluating various derivatives noted that compounds with a 4-nitrophenyl moiety showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative exhibited an MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli .

CompoundTarget BacteriaMIC (µg/mL)
6cStaphylococcus aureus8
6cEscherichia coli16

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures were tested against several cancer types, showing varying degrees of potency. One study reported that a related compound had a potent growth inhibition effect on MCF-7 breast cancer cells with an IC50 value of approximately 225 µM .

Molecular Docking Studies

Molecular docking studies suggest that the compound effectively binds to critical targets involved in cancer cell proliferation. The binding affinities indicate potential interactions with tubulin and other proteins central to cancer cell division .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study synthesized several derivatives including this compound and evaluated their antibacterial properties using the agar disc-diffusion method. The results indicated that compounds with similar structures showed inhibition zones ranging from 17 mm to 29 mm against various bacterial strains .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of compounds containing the chloro-nitrophenyl group. The study revealed that these compounds could induce apoptosis in cancer cells, evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls, indicating cell membrane damage associated with cytotoxicity .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1

InChI Key

DPECJWNICWLDNB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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